5-(4-Chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea, which is then cyclized with 2-bromo-3-methylthiophene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
5-(4-Chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study various biological pathways and interactions due to its ability to bind to specific proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4-methylsulfanylthieno[3,2-d]pyrimidine
- 5-(4-Chlorophenyl)-4-methylsulfanylthieno[2,3-b]pyrimidine
- 5-(4-Chlorophenyl)-4-methylsulfanylthieno[3,2-b]pyrimidine
Uniqueness
5-(4-Chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine is unique due to its specific thieno[2,3-d]pyrimidine core structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-methylsulfanylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c1-17-12-11-10(6-18-13(11)16-7-15-12)8-2-4-9(14)5-3-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOLKTAKFZDEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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